

Cefpimizole Sodium: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Cefpimizole Sodium

Cat. No.: B1668869

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpimizole is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens. Administered as **Cefpimizole Sodium**, it plays a significant role in combating bacterial infections. This technical guide provides an in-depth overview of the molecular characteristics, mechanism of action, and key experimental protocols relevant to the study and development of **Cefpimizole Sodium**.

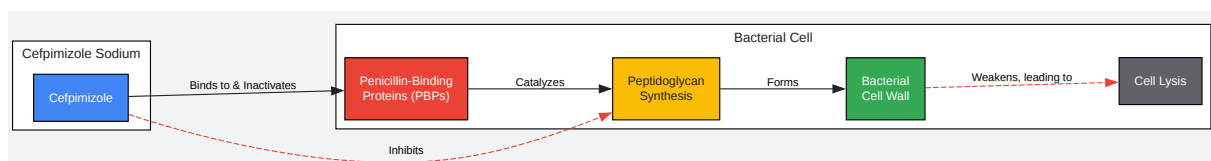
Molecular Profile

A clear understanding of the physicochemical properties of **Cefpimizole Sodium** is fundamental for its application in research and drug development. The key molecular identifiers and properties are summarized in the table below.

Property	Value	Citation(s)
Molecular Formula	$C_{28}H_{25}N_6NaO_{10}S_2$	[1][2][3][4]
Molecular Weight	692.65 g/mol	[1][4]
Exact Mass	692.0971 u	[1]
CAS Number	85287-61-2	[1][2]
Parent Compound (Cefpimizole)	$C_{28}H_{26}N_6O_{10}S_2$ (Molecular Formula) 670.7 g/mol (Molecular Weight)	[5][6]

Mechanism of Action

Cefpimizole Sodium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The core of its mechanism lies in the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. The interference with peptidoglycan cross-linking leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.



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Mechanism of action of Cefpimizole.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of **Cefpimizole Sodium**.

Materials:

- **Cefpimizole Sodium**
- Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
- Sterile 96-well microtiter plates
- Bacterial inoculum (standardized to 0.5 McFarland turbidity)
- Sterile saline or broth for dilutions
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Spectrophotometer or McFarland standards

Procedure:

- Inoculum Preparation:
 - From a pure, overnight bacterial culture, select 3-5 well-isolated colonies.
 - Suspend the colonies in sterile saline or broth.
 - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL. This can be verified using a spectrophotometer.
 - Dilute the standardized inoculum to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.

- Preparation of **Cefpimizole Sodium** Dilutions:
 - Prepare a stock solution of **Cefpimizole Sodium** in a suitable solvent.
 - Perform serial two-fold dilutions of the **Cefpimizole Sodium** stock solution in MHB in the wells of a 96-well plate to achieve the desired concentration range.
- Inoculation:
 - Add the standardized bacterial inoculum to each well containing the **Cefpimizole Sodium** dilutions.
 - Include a positive control well (MHB with inoculum, no antibiotic) and a negative control well (MHB only, no inoculum).
- Incubation:
 - Incubate the microtiter plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Interpretation of Results:
 - Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of **Cefpimizole Sodium** at which there is no visible growth of the microorganism.

Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of **Cefpimizole Sodium** for bacterial PBPs. A common method is a competitive binding assay using a fluorescently labeled penicillin derivative.

Materials:

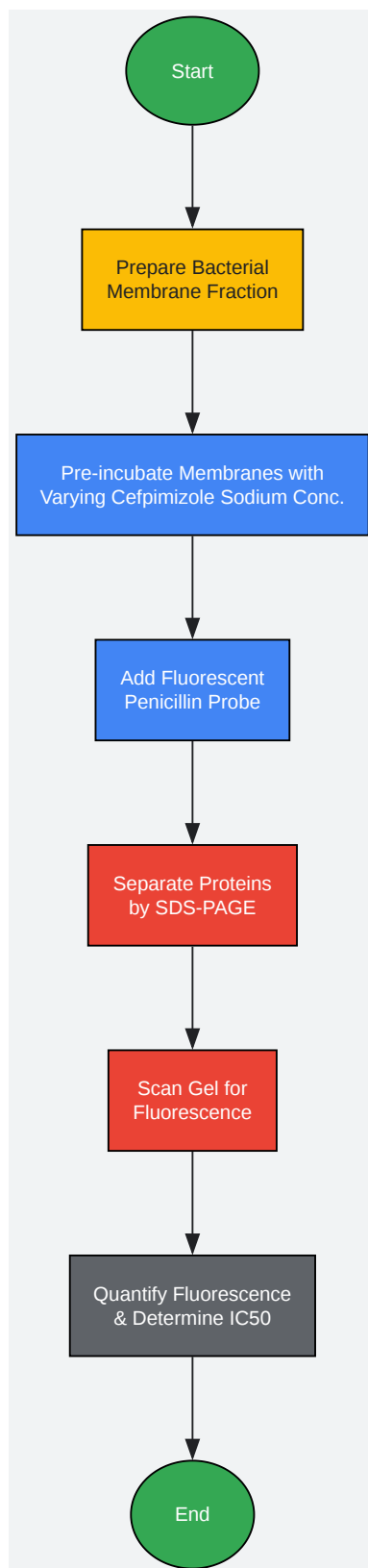
- **Cefpimizole Sodium**
- Bacterial membrane preparations containing PBPs
- Fluorescently labeled penicillin (e.g., Bocillin FL)
- Phosphate-buffered saline (PBS)

- SDS-PAGE equipment
- Fluorescence gel scanner

Procedure:

- Preparation of Bacterial Membranes:
 - Grow the bacterial strain of interest to the mid-logarithmic phase.
 - Harvest the cells by centrifugation.
 - Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.
 - Resuspend the membrane pellet in PBS.
- Competitive Binding Reaction:
 - In separate tubes, pre-incubate the bacterial membrane preparation with varying concentrations of **Cefpimizole Sodium** for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C).
 - Add a fixed, subsaturating concentration of the fluorescent penicillin probe to each tube and incubate for an additional period to allow for binding to the remaining available PBPs.
 - Include a control sample with no **Cefpimizole Sodium** to determine the maximum binding of the fluorescent probe.
- SDS-PAGE and Fluorescence Detection:
 - Stop the binding reaction by adding SDS-PAGE sample buffer.
 - Separate the membrane proteins by SDS-PAGE.
 - Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
- Data Analysis:

- Quantify the fluorescence intensity of each PBP band.
- The concentration of **Cefpimizole Sodium** that causes a 50% reduction in the fluorescence signal for a specific PBP is the IC_{50} value, which reflects its binding affinity.



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Workflow for PBP Binding Assay.

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